molecular formula C15H17N5 B2373534 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955306-51-1

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2373534
CAS No.: 955306-51-1
M. Wt: 267.336
InChI Key: HREKRLJQNYVGQH-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific enzymes, such as CDKs and protein kinases. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit multiple enzymes involved in cancer progression makes it a promising candidate for further research and development .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-10-5-11(2)7-12(6-10)20-15-13(8-18-20)14(19(3)4)16-9-17-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKRLJQNYVGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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